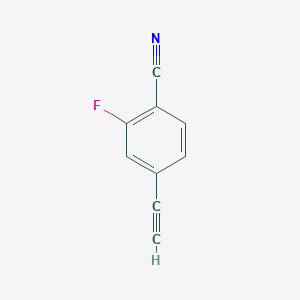

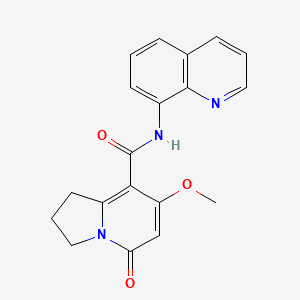

![molecular formula C19H19NO4 B2871524 N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-95-0](/img/structure/B2871524.png)

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibition of Casein Kinase II (CK2)

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has been identified as a potent inhibitor of Casein kinase II (CK2), an enzyme involved in various diseases, including cancer. This compound was found to inhibit CK2 with an IC50 value of 2.33 µM and could reduce cell viability by more than 60% after 24 hours of incubation using 10 µM (Haidar et al., 2019).

Synthesis and Structural Studies

Another aspect of scientific research on this compound involves its synthesis and structural analysis. Studies have been conducted on developing new synthetic routes and understanding the chemical properties of naphtho[2,3-b]furan-4,9-dione derivatives, which include this compound (Koyanagi et al., 1997).

Cytotoxicity and Antiproliferative Activity

Research has also focused on the cytotoxic and antiproliferative activities of similar compounds. For example, studies on acyl derivatives of dihydronaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system, have shown significant efficacy in various cancer cell lines (Gomez-Monterrey et al., 2011). Additionally, furonaphthoquinones, closely related to the compound , have been studied for their cytotoxic activity against various cell lines (Perry et al., 1997).

Enzyme Interaction Studies

Some research has delved into understanding how compounds like this compound interact with enzymes. For instance, studies on the stereochemistry of the active site of alpha-chymotrypsin and its interaction with various naphtho[2,3-b]furan derivatives provide insights into the binding geometries and reactions of such compounds (Hayashi & Lawson, 1969).

Antimicrobial and Antioxidant Activity

Moreover, compounds structurally similar to this compound have been explored for their potential antimicrobial and antioxidant activities. These studies contribute to a broader understanding of the therapeutic potentials of such compounds (Devi et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is Casein kinase II (CK2) . CK2 is an intensively studied enzyme involved in various diseases, particularly cancer .

Mode of Action

The compound interacts with CK2 and inhibits its activity. It has been found to inhibit CK2 with an IC50 value of 2.33 µM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.

Pharmacokinetics

It’s known that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µm , indicating its ability to penetrate cells and exert its effects.

Result of Action

The result of the compound’s action is a significant reduction in cell viability. Specifically, all four candidates of naphtho[2,3-b]furan-4,9-dione derivatives, including this compound, were able to reduce cell viability by more than 60% after 24 hours of incubation .

Propiedades

IUPAC Name |

2-methyl-N-(3-methylbutyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-10(2)8-9-20-19(23)14-11(3)24-18-15(14)16(21)12-6-4-5-7-13(12)17(18)22/h4-7,10H,8-9H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQAHBJKOFODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)

![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)

![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)

![4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2871459.png)

![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2871462.png)